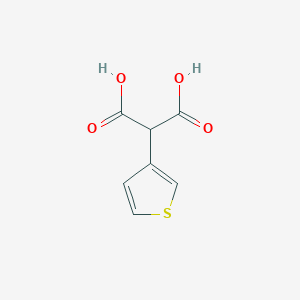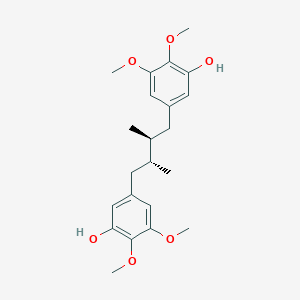
3-Butenoato de terc-butilo
Descripción general
Descripción
CCS1477 es un nuevo inhibidor de molécula pequeña que se dirige a los bromodominios de la proteína de unión a E1A (p300) y la proteína de unión a CREB (CBP). Estas proteínas son acetiltransferasas de histonas con papeles significativos en la oncogénesis, particularmente en la leucemia mieloide aguda y el mieloma múltiple . CCS1477 se encuentra actualmente en ensayos clínicos de fase I/II y ha mostrado resultados prometedores en estudios preclínicos .
Aplicaciones Científicas De Investigación
CCS1477 tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
CCS1477 ejerce sus efectos al unirse a los bromodominios de p300 y CBP con alta afinidad (valores de constante de disociación de 1,3 y 1,7 nanomolar, respectivamente) . Esta unión inhibe la acetilación de las histonas, lo que lleva a la supresión de la expresión génica oncogénica. El compuesto también afecta otros impulsores clave del cáncer, incluida la proteína c-Myc, que juega un papel crucial en la progresión del cáncer . Al inhibir estas vías, CCS1477 reduce eficazmente el crecimiento y la proliferación tumoral .
Métodos De Preparación
La síntesis de CCS1477 implica múltiples pasos, incluyendo la formación de intermedios clave y las reacciones de acoplamiento finales. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se han divulgado completamente en el dominio público. Se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas que aseguran una alta selectividad y potencia . Los métodos de producción industrial probablemente implicarían la optimización de estas rutas sintéticas para asegurar la escalabilidad y la rentabilidad.
Análisis De Reacciones Químicas
CCS1477 principalmente experimenta reacciones de unión con los bromodominios de p300 y CBP. Estas interacciones inhiben la acetilación de las histonas, lo que lleva a cambios en la expresión genética . El compuesto no suele experimentar reacciones de oxidación, reducción o sustitución en condiciones fisiológicas. Los principales productos formados a partir de estas reacciones son las formas inhibidas de p300 y CBP, que dan como resultado la supresión de las vías oncogénicas .
Comparación Con Compuestos Similares
CCS1477 es único en su alta selectividad y potencia para los bromodominios de p300 y CBP. Compuestos similares incluyen:
JQ1: Un inhibidor de bromodominio que se dirige a la familia BET de proteínas, incluida BRD4.
I-BET762: Otro inhibidor de bromodominio BET con aplicaciones en terapia contra el cáncer.
GSK525762: Un inhibidor selectivo de los bromodominios BET, utilizado en ensayos clínicos para diversos cánceres.
En comparación con estos compuestos, CCS1477 ha mostrado una eficacia superior en modelos preclínicos de leucemia mieloide aguda y mieloma múltiple, particularmente en combinación con terapias estándar .
Propiedades
IUPAC Name |
tert-butyl but-3-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5-6-7(9)10-8(2,3)4/h5H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGASWKRTXGWPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348670 | |
| Record name | tert-Butyl 3-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14036-55-6 | |
| Record name | tert-Butyl 3-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40348670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 3-Butenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of tert-butyl 3-butenoate in the synthesis of (RS)-carnitine chloride?
A1: tert-Butyl 3-butenoate serves as a key intermediate in the synthesis of (RS)-carnitine chloride. [] The process involves a four-step synthesis where tert-butyl 3-butenoate is first converted to tert-butyl 3,4-epoxybutyrate through a reaction with meta-chloroperbenzoic acid. This epoxybutyrate then reacts with trimethylamine hydrochloride, followed by hydrolysis to yield the final product, (RS)-carnitine chloride. [] You can find more details about this synthesis in the paper "New synthesis of (RS)-carnitine chloride." []
Q2: How is tert-butyl 3-butenoate prepared in the context of this synthesis?
A2: The synthesis begins with crotyl chloride, which is reacted with tert-butyl alcohol and triethylamine in ether to produce tert-butyl 3-butenoate. [] This straightforward reaction forms the foundation for the subsequent steps in the (RS)-carnitine chloride synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![7-Phenylbenzo[k]fluoranthene](/img/structure/B103953.png)


